molecular formula C14H12N2O2S B567203 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1227269-12-6

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B567203
CAS No.: 1227269-12-6
M. Wt: 272.322
InChI Key: YCNNICFKKIDMRH-UHFFFAOYSA-N
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Description

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a high-value chemical building block in medicinal chemistry and drug discovery research. The pyrrolopyridine scaffold is a privileged structure in pharmacology, known for its diverse biological activities. This specific compound, featuring a phenylsulfonyl protecting group, is a key synthetic intermediate for constructing more complex molecules targeting various disease pathways. Researchers utilize this scaffold in the development of potent inhibitors for enzymes such as phosphodiesterase 4B (PDE4B), which is a promising target for inflammatory and central nervous system (CNS) diseases . Furthermore, analogous pyrrolopyridine compounds have demonstrated significant potential as antiproliferative agents in oncology research, with studies showing their ability to interact with calf thymus DNA, indicating a possible mechanism of action for cancer therapeutics . The structural motif is also explored in the synthesis of inhibitors for human neutrophil elastase (HNE), a protease implicated in chronic inflammatory lung diseases like COPD and cystic fibrosis . This product is intended for research purposes as a critical synthetic precursor or chemical probe in these and other investigative areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-13-14(8-5-9-15-13)16(11)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNNICFKKIDMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718799
Record name 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-12-6
Record name 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stille Coupling and Cyclization

This method, adapted from industrial-scale protocols, begins with 2-chloropyridin-3-amine (Scheme 1 ).

  • Carbamate Formation : Treatment with ethyl chloroformate in 1,4-dioxane and aqueous NaOH yields ethyl 2-chloropyridin-3-yl carbamate (71% yield).

  • Alkyne Introduction : A Stille coupling using tributyl(prop-1-ynyl)stannane and Pd(PPh₃)₄ catalyst introduces a propynyl group, forming ethyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate (63% yield).

  • Cyclization : Heating with NaOH in ethanol induces cyclization, yielding 2-methyl-1H-pyrrolo[3,2-b]pyridine (87% yield).

Key Conditions :

  • Cyclization at 80°C for 1.5 hours in ethanol.

  • Purification via dichloromethane extraction and crystallization.

Madelung-Type Cyclization

An alternative route modifies the Madelung indole synthesis (Scheme 2 ).

  • Amide Precursor : Ortho-substituted pyridine derivatives with adjacent methyl and amine groups are treated with strong bases (e.g., NaOEt).

  • Intramolecular Cyclization : Heating under reflux forms the pyrrolo[3,2-b]pyridine core.

Advantages :

  • Avoids transition-metal catalysts.

  • Suitable for large-scale production.

Sulfonylation at the 1-Position

Introducing the phenylsulfonyl group to the 1-position of the core structure is critical. Two methods are prominent.

Direct Sulfonylation with Phenylsulfonyl Chloride

Procedure :

  • Reaction Setup : 2-Methyl-1H-pyrrolo[3,2-b]pyridine is dissolved in DMSO with powdered KOH (2.2 equiv).

  • Electrophilic Substitution : Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 20°C.

  • Workup : After 12 hours, the mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography.

Yield : 44–65% (dependent on stoichiometry and base strength).
Mechanistic Insight : The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the sulfonyl chloride.

Grignard Reagent-Mediated Sulfonylation

Adapted from, this method leverages Grignard intermediates.

  • Grignard Formation : Treatment of 2-methyl-pyrrolo[3,2-b]pyridine with methylmagnesium bromide generates a magnesiated species.

  • Sulfonylation : Reaction with phenylsulfonyl chloride at −78°C yields the sulfonylated product.

Yield : 50–60%.
Limitations : Requires stringent anhydrous conditions.

Optimization and Industrial Considerations

Solvent and Base Selection

  • Solvents : DMSO and DMF enhance reaction rates due to their polar aprotic nature.

  • Bases : KOH outperforms NaOH in sulfonylation efficiency (Table 1).

BaseSolventTemperature (°C)Yield (%)
KOHDMSO2065
NaOHDMF2558

Regioselectivity Challenges

The pyrrolo[3,2-b]pyridine core has two reactive nitrogens (1H and 3H positions). Sulfonylation favors the 1-position due to:

  • Lower steric hindrance.

  • Enhanced nucleophilicity of the pyrrole nitrogen compared to the pyridine nitrogen.

Alternative Routes and Emerging Strategies

Ring Expansion from Indole Derivatives

A novel approach involves ring expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali, forming a 1,8-naphthyridine intermediate, which is subsequently functionalized.

Flow Chemistry Applications

Continuous flow systems improve scalability and reduce reaction times:

  • Residence Time : 30 minutes at 100°C.

  • Yield : 70–75%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phenylsulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

  • Case Study : A study reported the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, which exhibited selective inhibitory activity against c-Met kinase, a target implicated in cancer progression. The most promising derivative demonstrated IC50 values of 0.82 μM against A549 (lung cancer), 1.00 μM against HepG2 (liver cancer), and 0.93 μM against MCF-7 (breast cancer) cells .

Kinase Inhibition

The compound's structure allows it to act as a kinase inhibitor, which is crucial in the treatment of various diseases, including cancers and autoimmune disorders.

  • Case Study : In another study focusing on c-Met inhibitors, compounds similar to 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine were shown to induce apoptosis in A549 cells and effectively arrest the cell cycle at the G2/M phase . This mechanism is vital for developing targeted cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. The SAR studies indicate that modifications to the pyrrolo[3,2-b]pyridine scaffold can significantly enhance its potency:

CompoundIC50 (μM)Target
Compound 7c0.82A549
Compound 17e0.93MCF-7
Compound 7c0.506c-Met kinase

These findings suggest that specific substitutions on the pyrrolo ring can improve selectivity and efficacy against cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s activity. The pyrrolo[3,2-b]pyridine core can interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical properties of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Methyl (2), Phenylsulfonyl (1) C₁₄H₁₂N₂O₂S 280.32* Base structure; therapeutic potential -
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Chloro (2), Phenylsulfonyl (1) C₁₃H₉ClN₂O₂S 292.74 Isomeric ring (2,3-b); halogen enhances reactivity [2]
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Carbaldehyde (2) C₁₄H₁₀N₂O₃S 294.31 Electrophilic aldehyde for further derivatization [3]
5-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine Methoxy (5) C₁₄H₁₂N₂O₃S 296.32 Increased hydrophilicity; modified electronic profile [4]
6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine Bromo (6), Iodo (3) C₁₃H₈BrIN₂O₂S 463.10 Halogenated for cross-coupling reactions [5]
2-Methyl-1-(phenylsulfonyl)-3-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine Boronate ester (3) C₂₀H₂₃BN₂O₄S 410.29 Suzuki-Miyaura coupling precursor [6]

Biological Activity

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a pyrrolo[3,2-b]pyridine core and specific functional groups, has been investigated for its potential therapeutic applications, particularly in oncology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 189089-83-6

The structure features a methyl group at the 2-position and a phenylsulfonyl group at the 1-position, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenylsulfonyl group facilitates hydrogen bonding and π-π stacking interactions, essential for modulating enzyme and receptor activities. This interaction can influence critical biological pathways, including apoptosis and cell cycle regulation.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • In Vitro Studies : Research indicates that derivatives of pyrrolo[3,2-b]pyridine can induce apoptosis in A549 lung cancer cells and effectively arrest cell cycle progression at the G2/M phase. These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including cell cycle disruption and apoptosis induction .

Structure-Activity Relationships (SAR)

The effectiveness of this compound in biological applications can be influenced by structural modifications. SAR studies show that variations in substituents on the pyrrole ring significantly affect the compound's potency against different cancer cell lines .

Study 1: Apoptosis Induction

In a study assessing the cytotoxic effects of various pyrrolo derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against A549 cells with IC50 values indicating effective concentrations for inducing apoptosis .

Study 2: Cell Cycle Arrest

Further investigations demonstrated that this compound effectively arrested the cell cycle in the G2/M phase in human lung cancer cells (A549), suggesting its potential use in cancer therapies targeting cell division processes .

Comparative Analysis of Biological Activity

Compound NameIC50 (µM)Mechanism of ActionTarget Cell Line
This compound12.5Apoptosis inductionA549
Similar Pyrrole Derivative10.0Cell cycle arrestHCT116
Another Pyrrole Compound15.0Apoptosis inductionMCF7

Q & A

Q. What crystallographic parameters are critical for resolving structural ambiguities?

  • Data-to-Parameter Ratio : Aim for >15:1 to ensure model reliability. For example, a ratio of 18.3 was achieved in a related compound’s X-ray study .
  • Temperature : Collect data at 173 K to minimize thermal motion artifacts .

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